molecular formula C24H28ClN7O3S B601070 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate CAS No. 1245157-85-0

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate

Cat. No.: B601070
CAS No.: 1245157-85-0
M. Wt: 530.04
InChI Key:
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Description

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : An alternative route to synthesize related compounds, such as N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is explored. This synthesis involves coupling between related chemical entities (Shahinshavali et al., 2021).

  • Pharmacological Properties : Novel derivatives related to this compound have been synthesized and evaluated as glucokinase (GK) activators and show dual-acting hypoglycemic properties, activating both GK and PPARγ. These compounds have demonstrated significant efficacy in reducing glucose levels in mice after oral glucose loading (Song et al., 2011).

  • Antimicrobial Agents : New series of related hydrazide derivatives have been synthesized and evaluated for their antibacterial activity. These compounds show promise as antimicrobial agents, although some tested compounds did not exhibit significant activity (Al-Talib et al., 2016).

  • Anticancer Activity : Novel carbazole derivatives synthesized starting from compounds structurally similar to the given chemical have shown significant antibacterial, antifungal, and anticancer activities. These compounds are active on the Human Breast Cancer Cell Line, MCF7 (Sharma et al., 2014).

  • Molecular Docking Studies : Certain compounds similar to the specified chemical have been synthesized and evaluated against human breast cancer cell lines for cytotoxic activities. Some of these compounds show better anti-proliferative activities than the drug curcumin. Molecular docking studies with active compounds indicate good binding affinity with Bcl-2 protein (Parveen et al., 2017).

  • GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues, designed from similar compounds, have been synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .

Pharmacokinetics

The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .

Biochemical Analysis

Biochemical Properties

It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .

Cellular Effects

Dasatinib, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits multiple tyrosine kinases, including c-KIT, PDGFR- α, PDGFR- β, and ephrin receptor kinases . It is also known to induce complete hematologic and cytogenetic remissions in patients with chronic myeloid leukemia and acute lymphoblastic leukemia .

Molecular Mechanism

Dasatinib, the parent compound, is known to inhibit multiple tyrosine kinases, including BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) .

Temporal Effects in Laboratory Settings

It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .

Dosage Effects in Animal Models

Dasatinib, the parent compound, has been studied in nonhuman primates, where it was found to have anti-aging effects and reduce inflammation .

Metabolic Pathways

Dasatinib, the parent compound, is known to be eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .

Transport and Distribution

Dasatinib, the parent compound, is known to be rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h .

Subcellular Localization

Dasatinib, the parent compound, is known to inhibit SRC family kinases, which are located closely to the inner side of the plasma membrane . This suggests that Dasatinib and potentially its impurities may also localize to the plasma membrane.

Properties

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJNQNGJZMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245157-85-0
Record name 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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